Ivabradine hydrochloride
Overview
Description
Ivabradine Hydrochloride is a medication primarily used for the symptomatic management of heart-related chest pain and heart failure. It is known for its ability to reduce heart rate by selectively inhibiting the pacemaker current in the sinoatrial node, which is different from the mechanisms of beta blockers and calcium channel blockers .
Mechanism of Action
Target of Action
Ivabradine hydrochloride primarily targets the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . These channels are responsible for the “funny” current (If) in the sinoatrial node, which is the natural pacemaker of the heart .
Mode of Action
This compound acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent manner . This inhibition disrupts the If ion current flow, prolonging diastolic depolarization, and ultimately lowering the heart rate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cardiac pacemaker current pathway. By inhibiting the If current in the sinoatrial node, ivabradine slows the diastolic depolarization slope of these cells . This results in a lower heart rate, allowing more blood to flow to the myocardium .
Pharmacokinetics
This compound has a bioavailability of 40% . It is primarily metabolized in the liver, with more than 50% undergoing first-pass metabolism via the CYP3A4 enzyme . The elimination half-life of ivabradine is approximately 2 hours, and it is excreted through both the kidneys and feces .
Result of Action
The primary result of this compound’s action is a reduction in heart rate. This allows more blood to flow to the myocardium, which can reduce the risk of hospitalization for worsening heart failure in adult patients . It is also used for the treatment of stable symptomatic heart failure as a result of dilated cardiomyopathy in pediatric patients .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other medications can affect its efficacy and stability. It has been found that there is no clinically significant effect of ivabradine on the pharmacokinetics of simvastatin, amlodipine, lacidipine, digoxin, warfarin, and aspirin . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ivabradine Hydrochloride is synthesized by treating the free base of Ivabradine with hydrochloric acid, followed by crystallization from acetonitrile . The process involves dissolving Ivabradine in ethyl acetate, cooling the solution, and adding hydrogen chloride isopropanol solution to precipitate the hydrochloride salt .
Industrial Production Methods: The industrial production of this compound involves the preparation of a new polymorph, epsilon, which is achieved through specific crystallization techniques to enhance the compound’s physicochemical properties, such as stability and bioavailability .
Chemical Reactions Analysis
Types of Reactions: Ivabradine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents to modify the compound’s structure.
Reduction: Utilizes reducing agents to alter the compound’s chemical properties.
Substitution: Involves replacing specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Ivabradine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying selective inhibition mechanisms.
Biology: Investigated for its effects on heart rate and cardiac function.
Medicine: Applied in the treatment of chronic stable angina pectoris and heart failure
Industry: Utilized in the development of new cardiovascular drugs and formulations.
Comparison with Similar Compounds
Beta Blockers (e.g., Atenolol): Reduce heart rate by blocking beta-adrenergic receptors.
Calcium Channel Blockers (e.g., Amlodipine): Lower heart rate by inhibiting calcium ion influx in cardiac cells.
Uniqueness: Ivabradine Hydrochloride is unique in its selective inhibition of the pacemaker current without affecting myocardial contractility, making it a valuable alternative for patients who cannot tolerate beta blockers or calcium channel blockers .
Properties
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUKNZUABFFNQS-ZMBIFBSDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046913 | |
Record name | Ivabradine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148849-67-6 | |
Record name | Ivabradine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148849-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ivabradine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148849676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ivabradine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride hemihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IVABRADINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP19837BZK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ivabradine Hydrochloride exert its therapeutic effect?
A1: this compound selectively inhibits the If current in the sinoatrial node, which is responsible for the slow diastolic depolarization phase of pacemaker cells. [, ] This inhibition reduces heart rate without affecting myocardial contractility or ventricular repolarization. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C27H36N2O5 · HCl, and its molecular weight is 509.05 g/mol. []
Q3: Are there spectroscopic techniques used to characterize this compound?
A3: Yes, various spectroscopic techniques like UV spectrophotometry, high-performance liquid chromatography (HPLC) with UV detection, and LC-MS/MS have been employed to analyze this compound in various matrices, including bulk drug, pharmaceutical formulations, and biological samples. [, , , ]
Q4: What are the common challenges associated with this compound formulation?
A4: this compound exhibits polymorphism, meaning it can exist in different crystal forms, each with unique properties that can influence its stability, solubility, and bioavailability. [, , , ] Additionally, amorphous forms of this compound have also been reported. [, ]
Q5: How is the stability of this compound addressed in formulations?
A5: Various approaches have been explored to enhance the stability of this compound, such as:
- Utilizing specific polymorphic forms with enhanced stability characteristics. []
- Developing amorphous forms of this compound. [, ]
- Employing excipients like guar gum to inhibit unwanted crystal transformations and enhance stability. []
Q6: What are some formulation strategies employed to improve the delivery of this compound?
A6: Researchers have investigated different drug delivery systems to enhance the bioavailability and therapeutic efficacy of this compound:
- Buccal Films: These provide a controlled release profile and potentially bypass first-pass metabolism. [, ]
- Floating Pulsatile Pellets/Microspheres: Designed for targeted delivery to the desired site of action in the gastrointestinal tract, these formulations can prolong drug release and potentially improve patient compliance. [, ]
- Vesicular Formulations (Transfersomes and Liposomes): These aim to improve drug encapsulation, stability, and potentially enhance drug delivery across biological membranes. []
Q7: What analytical methods are commonly employed for the quantification of this compound?
A7: Various analytical techniques have been developed and validated for this compound quantification:
- UV Spectrophotometry: A simple and cost-effective method suitable for routine analysis. [, ]
- High-Performance Liquid Chromatography (HPLC): Offers higher sensitivity and selectivity, especially when coupled with UV or mass spectrometry (MS) detection. [, , , , , , , ]
- High-Performance Thin Layer Chromatography (HPTLC): Provides a rapid and visual method for qualitative and quantitative analysis. []
Q8: How is the quality of this compound ensured during development and manufacturing?
A8: Stringent quality control measures are implemented throughout the entire process to guarantee the quality, safety, and efficacy of this compound:
- Raw Material Testing: Purity and quality of the starting materials are rigorously assessed. [, ]
- In-Process Controls: Critical quality attributes are monitored during the manufacturing process. []
- Finished Product Testing: The final product undergoes comprehensive testing to ensure it meets predetermined specifications. [, , ]
Q9: What is known about the pharmacokinetics of this compound?
A9: this compound exhibits linear pharmacokinetics within the therapeutic dose range. [] It is primarily metabolized in the liver and gut wall by cytochrome P450 3A4 (CYP3A4) enzyme, resulting in the formation of an active metabolite, N-desmethyl ivabradine. [, ]
Q10: What preclinical models have been utilized to assess the efficacy of this compound?
A10: Animal models, specifically rats with chronic heart failure induced by abdominal aorta constriction, have been used to evaluate the effects of this compound on myocardial fibrosis. []
Q11: What safety and toxicology data are available for this compound?
A11: this compound has been extensively studied in preclinical and clinical trials, and its safety profile has been established. [, ] Potential long-term effects are continuously monitored through post-marketing surveillance. []
Q12: Does this compound interact with drug transporters?
A12: Ivabradine is a substrate of the P-glycoprotein (P-gp) efflux transporter. Co-administration with P-gp inhibitors may lead to increased Ivabradine plasma concentrations. []
Q13: How does this compound affect drug-metabolizing enzymes?
A13: Ivabradine is primarily metabolized by CYP3A4. Co-administration with CYP3A4 inhibitors can significantly increase Ivabradine plasma levels. Conversely, CYP3A4 inducers can decrease Ivabradine exposure. []
Q14: Is there any information available regarding the environmental impact of this compound?
A14: While the provided research primarily focuses on pharmaceutical aspects, responsible waste management practices during manufacturing and disposal are crucial to minimize potential environmental impact. []
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